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Butyl 4-methylhexanoate

Gas chromatography Retention index Flavor analysis

Butyl 4-methylhexanoate (CAS 126391-29-5) is a branched-chain aliphatic ester (C₁₁H₂₂O₂, MW 186.29 g/mol) formed by esterification of 4-methylhexanoic acid with n-butanol. It belongs to the class of volatile branched-chain fatty acid butyl esters that occur naturally in milkfat and meat lipids, where they contribute to characteristic aroma profiles.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 126391-29-5
Cat. No. B146238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-methylhexanoate
CAS126391-29-5
Synonyms4-METHYL-HEXANOIC ACID BUTYL ESTER
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CCC(C)CC
InChIInChI=1S/C11H22O2/c1-4-6-9-13-11(12)8-7-10(3)5-2/h10H,4-9H2,1-3H3
InChIKeySNWUUSOYMVALAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 4-Methylhexanoate (CAS 126391-29-5): Procurement-Grade Identity, Physicochemical Baseline, and Chromatographic Fingerprint for Flavor and Fragrance Sourcing


Butyl 4-methylhexanoate (CAS 126391-29-5) is a branched-chain aliphatic ester (C₁₁H₂₂O₂, MW 186.29 g/mol) formed by esterification of 4-methylhexanoic acid with n-butanol. It belongs to the class of volatile branched-chain fatty acid butyl esters that occur naturally in milkfat and meat lipids, where they contribute to characteristic aroma profiles [1]. As a specialty flavor and fragrance intermediate, this compound is supplied primarily for research and industrial formulation purposes, with typical commercial purity at or above 95% . Its calculated physicochemical properties—including a boiling point of approximately 214 °C at 760 mmHg, a flash point near 83 °C, a refractive index of 1.425, and an estimated logP of 3.156—define its handling requirements and differentiate it from straight-chain and positional isomers during procurement specification [2].

Why Generic Substitution of Butyl 4-Methylhexanoate with Straight-Chain or Positional Isomer Esters Fails in Analytical and Sensory Applications


Butyl 4-methylhexanoate cannot be freely interchanged with in-class esters such as butyl hexanoate, butyl 2-methylhexanoate, or ethyl 4-methylhexanoate because the position and presence of the methyl branch on the hexanoate backbone fundamentally alters gas-chromatographic retention, mass spectral fragmentation, and organoleptic quality. The Kovats retention index on a polar Supelcowax-10 column shows a 60-unit increase for butyl 4-methylhexanoate (RI 1480) relative to the straight-chain butyl hexanoate (RI 1420), confirming that branched positional isomers are chromatographically distinct and cannot be used interchangeably as analytical reference standards [1][2]. Furthermore, the branched-chain fatty acid esters exhibit characteristic mass spectral fragmentation patterns (e.g., M-29 for anteiso acids) that differ from linear esters, enabling unambiguous identification when the correct isomer is used [1]. Substitution without verification therefore risks misidentification in GC-MS workflows and sensory inconsistency in flavor formulations, where even minor structural differences produce divergent odor profiles [3].

Butyl 4-Methylhexanoate (CAS 126391-29-5): Quantified Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Polar Column GC Retention Index: Butyl 4-Methylhexanoate versus Straight-Chain Butyl Hexanoate

On a Supelcowax-10 polar capillary column (60 m × 0.32 mm i.d., 0.25 μm film, He carrier), butyl 4-methylhexanoate exhibits a Kovats retention index of 1480, compared to 1420 for the straight-chain analog butyl hexanoate under near-identical polar column conditions [1][2]. This +60 RI unit difference arises from the methyl branch at the 4-position, which reduces polarity interactions relative to the linear ester. The magnitude of separation is sufficient to prevent co-elution and ensure unambiguous chromatographic resolution, a critical requirement for accurate quantification in complex food or fragrance matrices.

Gas chromatography Retention index Flavor analysis

Mass Spectral Differentiation: Branching-Specific Fragment Ions for Positional Isomer Identification

In the comprehensive GC-MS study of butyl esters of volatile branched-chain fatty acids by Ha and Lindsay (1989), the mass spectrum of butyl 4-methylhexanoate exhibits the characteristic primary fragmentation pattern of butyl esters (m/z 73, 56, 41, 101, M-73, M-55, M-101). Critically, the 4-methyl (anteiso) branching confers a diagnostic M-29 fragment ion (loss of an ethyl radical from the molecular ion) that is absent in straight-chain butyl hexanoate and differs from the M-43 fragment characteristic of iso (2-methyl) branched esters [1]. This branching-specific fragmentation enables definitive structural assignment in GC-MS workflows, preventing misidentification of butyl 4-methylhexanoate as a linear or differently branched isomer.

Mass spectrometry Structural elucidation Food lipid analysis

Physicochemical Property Differentiation: Calculated Boiling Point and logP Relative to Straight-Chain and Shorter-Chain Analogs

Butyl 4-methylhexanoate has a calculated boiling point of 214.15 °C at 760 mmHg, compared to 207–208 °C for butyl hexanoate (straight-chain, experimentally determined) and approximately 195–200 °C for butyl 4-methylpentanoate (one methylene unit shorter) [1]. Its calculated logP of 3.156 exceeds that of butyl hexanoate (logP ≈ 2.8 estimated) and ethyl 4-methylhexanoate (logP ≈ 2.5 estimated), reflecting the combined effect of the butyl ester moiety and the branched acyl chain on hydrophobicity [1][2]. These differences have practical implications for volatility, headspace partitioning, and solvent compatibility in flavor formulation and analytical method development.

Physicochemical properties Formulation design Volatility prediction

Natural Occurrence Context: 4-Methylhexanoic Acid Esters as Species-Specific Flavor Markers in Ruminant Products

4-Methyl-branched fatty acids (including 4-methylhexanoic acid, the parent acid of butyl 4-methylhexanoate) are established character-impact compounds in the flavor of sheep and goat milk and meat, where they contribute to the distinctive 'sour-cheesy' and 'muttony' aroma notes [1][2]. The butyl ester derivative is used as a volatile derivative in GC-MS methods for quantifying these branched-chain fatty acids in dairy and meat matrices. In contrast, straight-chain hexanoic acid butyl ester (butyl hexanoate) is associated with fruity, pineapple-like notes and is abundant in apple and banana, representing a fundamentally different flavor trajectory [3]. This natural occurrence profile means that butyl 4-methylhexanoate serves a specific role as a derivatization standard and synthetic flavor reference for ruminant product characterization that cannot be fulfilled by linear or differently branched ester analogs.

Food authentication Milkfat analysis Species-specific flavor

High-Confidence Application Scenarios for Butyl 4-Methylhexanoate (CAS 126391-29-5) Based on Verified Differentiation Evidence


GC-MS Reference Standard for Branched-Chain Fatty Acid Profiling in Dairy and Meat Lipid Research

Butyl 4-methylhexanoate is the appropriate certified reference standard for laboratories quantifying 4-methylhexanoic acid in milkfat, cheese, and meat lipid extracts via butyl ester derivatization and GC-MS. Its Kovats RI of 1480 on Supelcowax-10 provides unambiguous chromatographic resolution from the straight-chain butyl hexanoate (RI 1420), preventing co-elution errors in complex lipid hydrolysates [1]. The characteristic mass spectrum with anteiso-specific fragmentation (M-29) enables definitive peak assignment independent of retention time matching [2]. Procurement of the authentic 4-methyl isomer—rather than the cheaper straight-chain or 2-methyl analogs—is essential for laboratories performing species authentication of sheep versus cow milk products, where 4-methyl-branched fatty acids serve as discriminatory markers.

Synthetic Flavor Intermediate for Ruminant-Type Savory and Cheese Flavor Formulations

Flavor houses developing sheep-milk, goat-cheese, or aged Italian cheese flavor formulations require butyl 4-methylhexanoate as a precursor or direct flavor ester for its sour-cheesy, animalic character that is directly traceable to the natural 4-methyl-branched fatty acid profile of ruminant products [1][2]. The compound's higher logP (3.156) and boiling point (~214 °C) relative to fruity straight-chain esters (e.g., butyl hexanoate, logP ~2.8, bp ~208 °C) affect its release kinetics in food matrices and require specific solvent systems for incorporation [3]. Substitution with butyl hexanoate would introduce an inappropriate pineapple-fruity note, fundamentally altering the target flavor profile.

Chromatographic Method Development and System Suitability Testing for Positional Ester Isomer Separation

The +60 RI unit separation between butyl 4-methylhexanoate and butyl hexanoate on a polar Supelcowax-10 column establishes this compound pair as a useful system suitability test mixture for verifying polar column resolving power in food aroma and lipidomics laboratories [1]. Analysts can use the known retention gap to confirm column performance before running quantitative assays on real samples. Additionally, the set of butyl esters of branched-chain fatty acids (including 2-methyl-, 3-methyl-, and 4-methylhexanoate isomers) provides a positional isomer challenge mixture for optimizing GC temperature programs and evaluating column lot consistency [2].

Enantioselective Flavor Research: Chiral Resolution of 4-Methylhexanoic Acid Esters for Odor Threshold Studies

4-Methylhexanoic acid is chiral at the 4-position, and its enantiomers exhibit different aroma intensities, making enantiopure butyl 4-methylhexanoate derivatives valuable for structure-odor relationship research [1]. Laboratories investigating the sensory impact of branched fatty acid stereochemistry in sheep and goat milk flavor require the butyl ester as a derivatization agent for enantioselective GC analysis or as a synthetic intermediate for preparing enantiopure standards. The (R)- and (S)-enantiomers of the parent acid are reported to differ in odor threshold by a factor of 2–5×, and the butyl ester provides sufficient volatility and chromatographic resolution for such studies [1].

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